5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol
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Overview
Description
5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol: is a complex organic compound with the molecular formula C20H25F3 and a molecular weight of 322.41 g/mol . This compound is characterized by the presence of a trifluorobenzene ring substituted with a cyclohexenyl group and an ethylcyclohexyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexenyl Intermediate: The initial step involves the preparation of the cyclohexenyl intermediate through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.
Trifluorobenzene Ring Formation: The final step involves the coupling of the cyclohexenyl intermediate with a trifluorobenzene derivative through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Cyclohexyl derivatives
Substitution: Hydroxylated or aminated trifluorobenzene derivatives
Scientific Research Applications
5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(trans-4-Methylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol
- 5-[4-(trans-4-Propylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol
- 5-[4-(trans-4-Butylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol
Uniqueness
Compared to its analogs, 5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol exhibits unique properties due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
159560-06-2 |
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Molecular Formula |
C20H25F3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-[4-(4-ethylcyclohexyl)cyclohexen-1-yl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C20H25F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h9,11-15H,2-8,10H2,1H3 |
InChI Key |
ZTTFKJRQMHMHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F |
Synonyms |
5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol |
Origin of Product |
United States |
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